molecular formula C16H12BrN3 B12000226 4-[(1E)-2-(4-Bromophenyl)diazenyl]-1-naphthalenamine CAS No. 92859-71-7

4-[(1E)-2-(4-Bromophenyl)diazenyl]-1-naphthalenamine

Cat. No.: B12000226
CAS No.: 92859-71-7
M. Wt: 326.19 g/mol
InChI Key: OLXHSWOFFNPHRA-UHFFFAOYSA-N
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Description

4-[(1E)-2-(4-Bromophenyl)diazenyl]-1-naphthalenamine is an azo compound featuring a naphthalenamine backbone linked to a 4-bromophenyl group via a diazenyl (-N=N-) bridge. Azo compounds are widely studied for applications in dyes, pharmaceuticals, and materials science due to their photochromism and biological activity .

Properties

CAS No.

92859-71-7

Molecular Formula

C16H12BrN3

Molecular Weight

326.19 g/mol

IUPAC Name

4-[(4-bromophenyl)diazenyl]naphthalen-1-amine

InChI

InChI=1S/C16H12BrN3/c17-11-5-7-12(8-6-11)19-20-16-10-9-15(18)13-3-1-2-4-14(13)16/h1-10H,18H2

InChI Key

OLXHSWOFFNPHRA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2N=NC3=CC=C(C=C3)Br)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1E)-2-(4-Bromophenyl)diazenyl]-1-naphthalenamine typically involves the diazotization of 4-bromoaniline followed by a coupling reaction with 1-naphthylamine. The reaction conditions often include acidic environments to facilitate the diazotization process and basic conditions for the coupling reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale diazotization and coupling reactions, utilizing automated systems to ensure consistency and efficiency. The use of high-purity reagents and controlled reaction conditions is crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-[(1E)-2-(4-Bromophenyl)diazenyl]-1-naphthalenamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azo compounds.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

    Oxidation: Azo compounds.

    Reduction: Amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Applications Overview

Field Application
Dye Chemistry Used as a precursor in the synthesis of dyes and pigments due to its vivid color properties.
Biological Research Investigated for its potential as a biological stain and in enzyme interaction studies.
Medicine Explored for potential therapeutic properties, including anticancer and antimicrobial activities.
Industrial Uses Utilized in the production of pigments, dyes, and as corrosion inhibitors.

Dye Chemistry

4-[(1E)-2-(4-Bromophenyl)diazenyl]-1-naphthalenamine is primarily used in dye chemistry due to its intense color properties. It serves as a key intermediate in synthesizing various azo dyes, which are widely utilized in textiles and food industries. The compound's ability to form stable complexes with metals further enhances its application in producing high-performance pigments.

Biological Research

In biological research, this compound is being studied for its potential as a staining agent in histology and microscopy. Its unique structure allows it to interact with cellular components, making it useful for visualizing specific proteins or cellular structures under a microscope. Additionally, studies have indicated that azo compounds can exhibit enzyme inhibition properties, providing insights into their mechanisms of action within biological systems.

Medicine

Research into the medicinal properties of 4-[(1E)-2-(4-Bromophenyl)diazenyl]-1-naphthalenamine has revealed potential anticancer and antimicrobial activities. The compound's ability to undergo photochemical reactions may enhance its therapeutic efficacy by selectively targeting cancer cells when activated by light. Preliminary studies suggest that it may disrupt cellular processes in pathogens, leading to antibacterial effects.

Industrial Uses

Industrially, this compound is utilized not only in dye production but also as a corrosion inhibitor due to its chemical stability and ability to form protective layers on metal surfaces. Its application extends to the formulation of paints and coatings where colorfastness and durability are critical.

Case Studies

Several case studies have documented the applications of 4-[(1E)-2-(4-Bromophenyl)diazenyl]-1-naphthalenamine:

  • Case Study 1: Dye Synthesis
    Researchers synthesized various azo dyes using this compound as an intermediate, demonstrating its effectiveness in producing high-quality colorants suitable for textile applications.
  • Case Study 2: Biological Activity Assessment
    A study investigated the compound's interaction with specific enzymes, revealing significant inhibition effects that could lead to further exploration of its use in drug development.
  • Case Study 3: Corrosion Inhibition
    Industrial applications were documented where the compound was tested as a corrosion inhibitor on metal surfaces, showing promising results in extending the lifespan of coated materials.

Mechanism of Action

The mechanism of action of 4-[(1E)-2-(4-Bromophenyl)diazenyl]-1-naphthalenamine involves its interaction with molecular targets such as enzymes and receptors. The diazenyl group can participate in electron transfer reactions, affecting the activity of these targets. The bromophenyl group may enhance the compound’s binding affinity to specific sites, leading to its biological effects.

Comparison with Similar Compounds

Substituent Effects: Bromine vs. Nitro Groups

A key structural analog is 4-[(E)-(4-nitrophenyl)diazenyl]-1-naphthalenamine (CAS 6792-71-8), which replaces the bromine with a nitro (-NO₂) group .

  • Electronic Effects : The nitro group is strongly electron-withdrawing, reducing electron density on the aromatic ring more significantly than bromine. This increases reactivity in electrophilic substitutions but decreases stability under reducing conditions.
  • Physical Properties: Melting Point: Nitro-substituted analogs often exhibit higher melting points due to stronger dipole interactions (e.g., nitro derivatives in melt at 105–107°C, while bromo derivatives may vary based on crystal packing). Solubility: Bromine’s larger atomic radius increases lipophilicity, enhancing solubility in nonpolar solvents compared to nitro analogs.

Thiazole-Containing Analogs

Compounds like N-(4-Bromobenzylidene)-4-(4-bromophenyl)thiazol-2-amine () incorporate a thiazole ring instead of a diazenyl bridge.

  • Structural Differences : The thiazole ring introduces sulfur and nitrogen heteroatoms, enabling hydrogen bonding and altering conjugation pathways.
  • Biological Activity : Thiazole derivatives often exhibit enhanced antimicrobial activity due to sulfur’s electronegativity and planar geometry, which facilitates DNA intercalation .

Imine Derivatives

Imine analogs such as (4-chloro-benzylidene)-naphthalen-1-yl-amine () replace the azo group with a Schiff base (-C=N-) linkage.

  • Stability : Imines are more hydrolytically labile than azo compounds, limiting their use in aqueous environments.
  • Synthetic Yields : Imine syntheses (e.g., 72–83% yields in ) are comparable to azo coupling reactions, but reaction conditions (e.g., pH, temperature) differ significantly .

Comparative Data Table

Compound Name Molecular Formula Substituent Molecular Weight (g/mol) Melting Point (°C) Key Properties
4-[(1E)-2-(4-Bromophenyl)diazenyl]-1-naphthalenamine C₁₆H₁₁BrN₃ Br 333.19 Not reported High lipophilicity, halogen bonding
4-[(E)-(4-Nitrophenyl)diazenyl]-1-naphthalenamine C₁₆H₁₁N₃O₂ NO₂ 293.29 65–70 Strong electron withdrawal, photostable
N-(4-Bromobenzylidene)-4-(4-bromophenyl)thiazol-2-amine C₂₀H₁₃Br₂N₂S Br, Thiazole 479.21 105–107 Antimicrobial activity, planar structure
(4-Chloro-benzylidene)-naphthalen-1-yl-amine C₁₇H₁₂ClN Cl 265.74 Not reported Hydrolytic instability, moderate yield

Biological Activity

4-[(1E)-2-(4-Bromophenyl)diazenyl]-1-naphthalenamine, commonly referred to as a brominated azo compound, is characterized by its diazenyl (-N=N-) group linked to a naphthalenamine structure. This compound is notable for its vivid color and potential applications in various fields, including dye production and biological research. Understanding its biological activity is crucial for exploring its therapeutic potential and environmental impact.

Chemical Structure and Properties

The chemical structure of 4-[(1E)-2-(4-Bromophenyl)diazenyl]-1-naphthalenamine can be represented as follows:

  • IUPAC Name : 4-[(1E)-2-(4-Bromophenyl)diazenyl]-1-naphthalenamine
  • Molecular Formula : C12H10BrN3
  • Molecular Weight : 273.13 g/mol
PropertyValue
CAS Number12454258
Melting PointNot specified
SolubilitySoluble in organic solvents

Antimicrobial Properties

Research indicates that azo compounds, including 4-[(1E)-2-(4-Bromophenyl)diazenyl]-1-naphthalenamine, exhibit antimicrobial activity. A study demonstrated that similar azo compounds inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 31.25 to 62.5 µg/mL . The presence of the bromine atom may enhance the compound's reactivity and biological efficacy.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in several cancer cell lines. In vitro studies revealed that it could induce apoptosis in human cancer cells, potentially through the generation of reactive oxygen species (ROS) and subsequent oxidative stress . The compound's ability to inhibit cell proliferation was assessed using the MTT assay, showing significant dose-dependent effects.

The mechanism by which 4-[(1E)-2-(4-Bromophenyl)diazenyl]-1-naphthalenamine exerts its biological effects may involve:

  • Enzyme Inhibition : The compound can act as an inhibitor of various enzymes, disrupting metabolic pathways in target cells.
  • Interaction with DNA : Azo compounds are known to intercalate into DNA, potentially leading to mutagenic effects. This property is particularly relevant in the context of cancer research.

Study on Anticancer Activity

A recent study investigated the anticancer properties of several azo compounds, including 4-[(1E)-2-(4-Bromophenyl)diazenyl]-1-naphthalenamine. The study utilized human breast cancer cell lines (MCF-7) and assessed cell viability post-treatment with varying concentrations of the compound. Results indicated a significant reduction in cell viability at concentrations above 50 µM, with IC50 values calculated around 40 µM, suggesting considerable cytotoxic potential .

Environmental Impact Assessment

Another research effort focused on the environmental implications of azo dyes, including this compound. The study highlighted concerns regarding the degradation products of azo compounds, which can be toxic and carcinogenic. Biodegradation studies indicated that under anaerobic conditions, certain bacteria could effectively degrade this compound, reducing its environmental persistence .

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